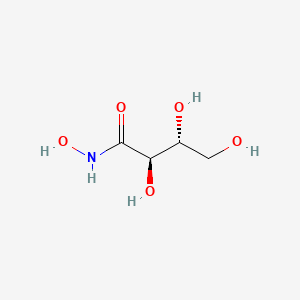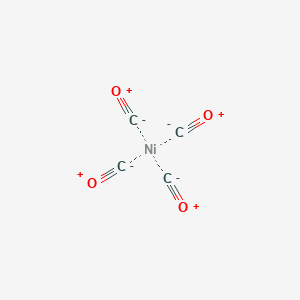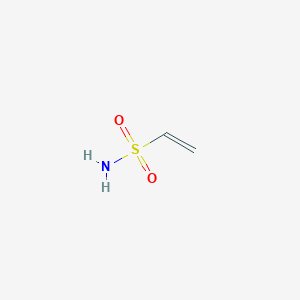
Tetrafluorostannane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrafluorostannane and related compounds involves several methods, including the reaction of tin with fluorine gas or the action of hydrofluoric acid on tin compounds. There is ongoing research into efficient and safe synthesis methods for this compound and its derivatives.
Molecular Structure Analysis
The molecular structure of this compound has been investigated using techniques such as electron diffraction and X-ray crystallography. These studies reveal the geometry around the tin atom and the bond lengths and angles, which are crucial for understanding its reactivity and physical properties.
Chemical Reactions and Properties
This compound participates in various chemical reactions, showcasing its versatility as a reagent. It can undergo substitution reactions, serve as a fluorinating agent, and participate in the formation of complexes with other elements. Its chemical properties are influenced by its electronic structure and the presence of fluorine atoms.
Physical Properties Analysis
The physical properties of this compound, such as its melting and boiling points, density, and solubility, have been studied to understand its behavior in different conditions. These properties are essential for handling the compound and for its application in various chemical processes.
Chemical Properties Analysis
This compound's chemical properties, including its reactivity with other compounds, stability under various conditions, and its role as a catalyst or reactant in organic and inorganic reactions, are areas of active research. Understanding these properties is vital for exploiting this compound in synthetic chemistry and industrial applications.
For detailed insights and further reading on this compound, refer to the following sources:
- Electron diffraction and CNDO/2 investigation on the molecular structure of tetrafluoro-1,3-diselenetane (Wehrung et al., 1976).
- Syntheses, Structures, and Reactions of 2,2,3,3-Tetrakis(trifluoromethanesulfonato)tetrasilanes: Hexacoordination of the Two Central Silicon Atoms (Haga et al., 2008).
- Structure of lead(II) tetrafluorostannate(II) prepared by hydrothermal synthesis (Chernov et al., 1991).
Wissenschaftliche Forschungsanwendungen
Use in Analytical Methods : Tetrafluorostannane-related compounds are used in analytical chemistry. For example, methods for quantifying per- and polyfluoroalkyl substances (PFAS) in urine and serum involve chemicals like GenX (ammonium salt of 2,3,3,3,-tetrafluoro-2-[1,1,2,2,3,3,3-heptafluoropropoxy]-propanoate), a fluorinated alternative used as a replacement for certain PFAS (Kato et al., 2018).
Materials Processing : Compounds like carbon tetrafluoride (CF4) are widely used in plasma-assisted material processing applications due to their ability to generate reactive species like fluorine atoms (Christophorou, Olthoff, & Rao, 1996).
Fluorination Reactions : Fluorination reagents derived from tetrafluoroethane β-sultone are used in medicinal chemistry and the synthesis of novel functional materials. These reagents are effective in incorporating fluorine into various chemical bonds (Zhang et al., 2014).
Environmental and Toxicological Studies : Research on polyfluorinated compounds like PFOS and PFOA, related to this compound in terms of fluorine chemistry, has increased due to their toxicity and ubiquity in the environment (Lindstrom, Strynar, & Libelo, 2011).
Molecular Structure Analysis : Studies on the molecular structure of related fluorinated compounds, such as tetrafluoro-1,3-diselenetane, are conducted to understand their chemical properties and reactivity (Wehrung et al., 1976).
Wirkmechanismus
, is an intriguing species that has garnered attention due to its unique properties and applications. Here’s a comprehensive overview covering the aspects you’ve requested:
Action Environment:
Keep in mind that research on Tetrafluorostannane is ongoing, and further studies are needed to fully elucidate its mechanisms and effects. Environmental factors play a crucial role in determining its efficacy and stability. 🌟
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Tetrafluorostannane plays a significant role in biochemical reactions due to its high reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can inhibit enzymes such as alcohol dehydrogenase, which is crucial in metabolic processes . The nature of these interactions often involves the formation of stable complexes with metal ions, disrupting normal enzyme function and leading to altered biochemical pathways.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It can induce oxidative stress, organelle damage, and apoptosis in cells . The compound influences cell signaling pathways by altering the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, exposure to this compound can inhibit glycolysis by targeting enzymes like enolase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, forming stable complexes that inhibit enzyme activity . Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its reactivity and potency . Long-term exposure to this compound in in vitro or in vivo studies has been associated with chronic toxicity and persistent cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, this compound can cause significant toxicity, including organ damage and adverse effects on metabolic processes . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. The compound can affect metabolic flux and alter metabolite levels by inhibiting key enzymes in metabolic pathways . These interactions can disrupt normal cellular metabolism and lead to metabolic imbalances.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and toxicity.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can affect its interactions with biomolecules and its overall impact on cellular function.
Eigenschaften
IUPAC Name |
tin(4+);tetrafluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4FH.Sn/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOWTJMRMWQJDA-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[F-].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026956 | |
| Record name | Tetrafluorostannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Highly hygroscopic; [Merck Index] White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Stannic fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9536 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7783-62-2 | |
| Record name | Tin tetrafluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannic fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrafluorostannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrafluorostannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STANNIC FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNZ2XMR1ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




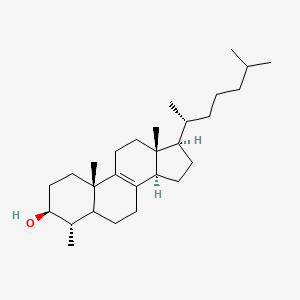



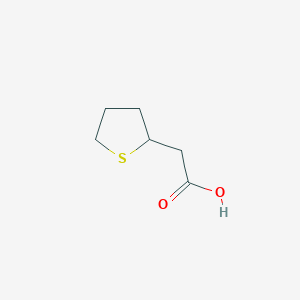


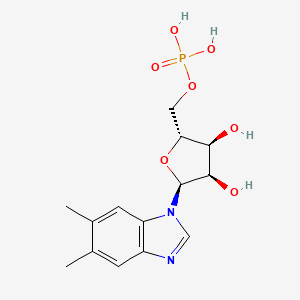
![Di-Tert-Butyl {iminobis[(2s,3s)-3-Hydroxy-1-Phenylbutane-4,2-Diyl]}biscarbamate](/img/structure/B1200568.png)
